molecular formula C27H27FN2O3S B2453707 1-benzyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892786-71-9

1-benzyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2453707
CAS RN: 892786-71-9
M. Wt: 478.58
InChI Key: URWYKNLGAQVMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7-(diethylamino)-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Molecular and Crystal Structures in Drug Synthesis

  • Synthesis and Analysis for Antimicrobial and Antiviral Properties : A related compound, 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole, exhibits potential as an antimicrobial and antiviral drug. Its molecular and crystal structures have been analyzed, and its biological activity was predicted through molecular docking (Vaksler et al., 2023).

Antibacterial Agent Synthesis

  • Fluorinated Compounds with Broad-Spectrum Antibacterial Activities : The synthesis of related fluorinated compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, has shown high broad-spectrum antibacterial activities. This compound is particularly effective against both gram-positive and gram-negative bacteria, outperforming several other compounds in this category (Stefancich et al., 1985).

Potential in Polymerization Processes

  • Photoinitiation in Radical Polymerization : A derivative, 3-Benzoyl-7-diethylamino-5-methyl-1-phenyl-1H-quinoxalin-2-one (ChAD), has been identified as an effective dyeing free radical polymerization initiator. Its photoinitiation ability significantly depends on the type of electron donor used (Kucybala & Pa̧czkowski, 1999).

Anticancer Potential

  • Targeting Cancer Cells : In the field of cancer research, compounds such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown promising results. These compounds have been synthesized and tested for their cytotoxic effects on various carcinoma cell lines, exhibiting significant anticancer activity (Bhatt, Agrawal, & Patel, 2015).

Application in Antimalarial Treatments

  • Antimalarial Effects : Research on derivatives like 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides has revealed potent antimalarial activity in mice, indicating potential application in antimalarial treatments (Kesten, Johnson, & Werbel, 1987).

properties

IUPAC Name

1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-20-11-7-6-8-12-20)34(32,33)21-13-9-10-19(3)14-21/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYKNLGAQVMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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